REACTION_CXSMILES
|
[CH:1]12[N:12](Cl)[C:10](=[O:11])[N:9](Cl)[CH:2]1[N:3](Cl)[C:4]([N:6]2Cl)=[O:5]>O>[CH:1]12[NH:12][C:10](=[O:11])[NH:9][CH:2]1[NH:3][C:4]([NH:6]2)=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(N(C(=O)N1Cl)Cl)N(C(=O)N2Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C12C(NC(=O)N1)NC(=O)N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |